molecular formula C16H13N3O3S2 B6519512 2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896362-73-5

2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6519512
CAS RN: 896362-73-5
M. Wt: 359.4 g/mol
InChI Key: QOGRPFACQWJLST-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide”, there are related studies on the synthesis of similar compounds. For instance, a bimetallic metal–organic framework material, Fe2Ni-BDC, has been used as a catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .

Scientific Research Applications

2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is widely used in scientific research due to its ability to bind to a variety of proteins and other molecules. It is commonly used as a fluorescent label in immunoassays, and it can be used to detect the presence of specific proteins in a sample. It is also used in biochemical and physiological studies to study the structure and function of proteins.

Mechanism of Action

2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide binds to proteins by forming a covalent bond between the sulfur atom of the 2-methanesulfonyl group and the amino acid residue of the protein. This covalent bond is very strong and stable, and it allows this compound to be used as a fluorescent label in immunoassays and other biochemical and physiological studies.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, and to modulate the activity of other proteins, such as ion channels. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly stable and can be stored for long periods of time without degradation. It is also non-toxic and has low immunogenicity, which makes it suitable for use in biological systems. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a variety of potential future directions for 2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide. It could be used to develop new fluorescent labels for immunoassays and other biochemical and physiological studies. It could also be used to develop new drugs or drug delivery systems, as it has been shown to modulate the activity of certain proteins. Additionally, it could be used to develop new methods for the detection and quantification of proteins, as it is highly stable and can be stored for long periods of time. Finally, it could be used to develop new methods for the treatment of diseases, as it has been shown to have antioxidant activity.

Synthesis Methods

2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can be synthesized using several different methods. One of the most common methods is to react 2-methanesulfonyl-N-phenylbenzamide with 4-(pyridin-2-yl)-1,3-thiazole in the presence of a base such as sodium hydroxide. Other methods include the reaction of 2-methanesulfonyl-N-phenylbenzamide with 4-chloro-1,3-thiazole in the presence of a base or the reaction of 2-methanesulfonyl-N-phenylbenzamide with 4-(pyridin-2-yl)-1,3-thiazole in the presence of an acid.

properties

IUPAC Name

2-methylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-24(21,22)14-8-3-2-6-11(14)15(20)19-16-18-13(10-23-16)12-7-4-5-9-17-12/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGRPFACQWJLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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